2-(2,2,2-Trifluoroethoxy)nicotinic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(2,2,2-Trifluoroethoxy)nicotinic acid consists of a nicotinic acid molecule where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethoxy group. This gives the molecule a molecular weight of 221.135.Scientific Research Applications
Receptor Mediation and Lipid-Lowering Effects
2-(2,2,2-Trifluoroethoxy)nicotinic acid, a derivative of nicotinic acid, has been studied for its interaction with specific receptors and its effects on lipid metabolism. One key finding is that nicotinic acid functions as a lipid-lowering drug by interacting with G-protein-coupled receptors such as PUMA-G and HM74 in adipose tissue. This interaction leads to a decrease in lipolysis and reduces plasma levels of free fatty acids and triglycerides, indicating a potential application in treating dyslipidemia (Tunaru et al., 2003).
Synthesis and Chemical Applications
The synthesis of 2-trifluoromethyl-nicotinic acid derivatives has been explored for its potential industrial applications, particularly in the synthesis of pharmacologically significant compounds. For example, these derivatives play a role in the manufacture of COMT inhibitors, highlighting their importance in medicinal chemistry (Kiss et al., 2008).
Herbicidal Activity
Nicotinic acid derivatives have also been explored for their herbicidal activity. Certain N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown promising herbicidal properties against specific weed species, suggesting potential applications in agriculture (Yu et al., 2021).
Role in Atherosclerosis
Another significant application of nicotinic acid derivatives is in the treatment of atherosclerosis. Research indicates that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects. This is accomplished through the activation of its receptor GPR109A on immune cells, suggesting a therapeutic application in cardiovascular diseases (Lukasova et al., 2011).
Industrial Production Methods
In the industrial context, nicotinic acid is predominantly produced through the oxidation of 5-ethyl-2-methylpyridine. Recent research focuses on ecological methods for producing nicotinic acid, potentially reducing environmental impact and aligning with green chemistry principles (Lisicki et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, 6-(2,2,2-Trifluoroethoxy)nicotinic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . More research is needed to provide detailed safety and hazard information for 2-(2,2,2-Trifluoroethoxy)nicotinic acid.
Mechanism of Action
Target of Action
It is structurally similar to nicotinic acid, also known as niacin or vitamin b3 , which is known to target the G protein-coupled receptors, specifically the niacin receptors (NIACR1 and NIACR2) . These receptors play a crucial role in lipid metabolism .
Mode of Action
Nicotinic acid binds to its receptors, leading to a series of intracellular events that ultimately result in the inhibition of lipolysis, the breakdown of fats .
Biochemical Pathways
Nicotinic acid, a structurally similar compound, is involved in various metabolic pathways, including the metabolism of lipids and proteins . It acts as a precursor for nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given its structural similarity to nicotinic acid, it may have similar effects, such as influencing lipid metabolism and contributing to the synthesis of nad .
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-5(7(13)14)2-1-3-12-6/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZJRQSJJHBLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)nicotinic acid |
Synthesis routes and methods
Procedure details
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